2,4,5-Trimethylphenylboronic acid
CAS No.: 352534-80-6
Cat. No.: VC21182786
Molecular Formula: C9H13BO2
Molecular Weight: 164.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 352534-80-6 |
---|---|
Molecular Formula | C9H13BO2 |
Molecular Weight | 164.01 g/mol |
IUPAC Name | (2,4,5-trimethylphenyl)boronic acid |
Standard InChI | InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3 |
Standard InChI Key | NNQHKSYWLLYOHI-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1C)C)C)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1C)C)C)(O)O |
Introduction
Chemical Identity and Structural Features
2,4,5-Trimethylphenylboronic acid is a substituted arylboronic acid with the molecular formula and a molecular weight of 164.01 g/mol . Its structure consists of a boronic acid group (-B(OH)₂) attached to a benzene ring, with methyl substituents at the 2, 4, and 5 positions. This steric arrangement imparts unique reactivity and selectivity in synthetic applications.
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 164.01 g/mol | |
CAS Number | 352534-80-6 | |
IUPAC Name | (2,4,5-Trimethylphenyl)boronic acid |
Physical and Chemical Properties
Thermodynamic and Physicochemical Characteristics
The compound exhibits distinct physical properties critical for handling and storage:
Property | Value | Source |
---|---|---|
Melting Point | 180–190°C (lit.) | |
Boiling Point | 319.5°C at 760 mmHg | |
Density | 1.05 g/cm³ | |
Flash Point | 147°C | |
Storage Conditions | 2–8°C |
The boronic acid group confers moderate acidity (pKa ~ 8–9), enabling deprotonation under basic conditions to form boronate anions, which are reactive intermediates in cross-coupling reactions .
Stability and Reactivity
2,4,5-Trimethylphenylboronic acid is sensitive to moisture and oxygen, necessitating storage under inert atmospheres. Its stability is influenced by steric hindrance from the methyl groups, which may reduce reactivity compared to less-substituted boronic acids .
Step | Reagents/Conditions | Yield |
---|---|---|
Grignard Formation | Mesitylbromide, Mg, THF, reflux | – |
Boronate Formation | Trimethyl borate, -78°C to RT | 85% |
Hydrolysis | 1M HCl, 0°C to RT | 85% |
Adapted from |
Note: Steric differences in 2,4,5-substitution may alter reaction kinetics compared to 2,4,6-isomers.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
2,4,5-Trimethylphenylboronic acid is employed in palladium-catalyzed cross-coupling reactions to form biaryl structures. For example, coupling with aryl halides under basic conditions yields substituted biphenyls, critical in pharmaceuticals and materials science .
Representative Reaction:
Conditions: Toluene/water, Pd(PPh₃)₄, Na₂CO₃, 100°C .
Copper-Catalyzed N-Arylation
While steric hindrance limits its utility in some couplings (e.g., sulfoximine N-arylation ), the compound remains viable for less sterically demanding substrates.
Sensor and Material Development
The boronic acid moiety enables interactions with diols (e.g., sugars), making it useful in molecular recognition systems or self-assembled materials .
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